molecular formula C15H20N6OS B1326669 2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071368-63-2

2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No. B1326669
CAS RN: 1071368-63-2
M. Wt: 332.4 g/mol
InChI Key: OXQMSHSBHHRUCU-UHFFFAOYSA-N
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Description

The compound "2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their diverse biological activities. The structure of this compound suggests that it may have potential as a biologically active molecule, possibly with enzyme inhibition properties, as indicated by related compounds in the provided studies .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the use of starting compounds that are functionalized to create a variety of substituted triazoles. For instance, a study describes the use of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting material to synthesize a series of compounds with potential lipase and α-glucosidase inhibition . The synthesis process includes cyclization, aminomethylation, and the use of various reagents to introduce different functional groups, which are characterized by spectroscopic methods such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic techniques and sometimes by X-ray diffraction. For example, a related compound, 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one, was characterized using FT-IR, NMR, UV-vis spectra, and X-ray single crystal determination . Computational methods such as density functional theory (DFT) and Hartree-Fock (HF) calculations can also be employed to predict and confirm the molecular geometry, vibrational frequencies, and chemical shifts, which are then compared with experimental data for validation .

Chemical Reactions Analysis

The 1,2,4-triazole derivatives can undergo various chemical reactions to form new compounds. For instance, the interaction of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids with different bases leads to the formation of salts, which are synthesized in alcoholic or aqueous media . These reactions are typically monitored and confirmed using modern physical-chemical methods of analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as melting points and elemental composition, are determined using various analytical techniques. For example, the melting points can be measured using an automatic melting point determination device, and the elemental composition is found using an elemental analyzer . The individuality and purity of the compounds are often confirmed by chromatography-mass spectral studies and HPLC-MS .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds in the 1,2,4-triazole family, including derivatives similar to the specified chemical, have been synthesized and evaluated for their antimicrobial activities. These studies revealed that such compounds exhibit a range of activities against various microorganisms. For instance, the synthesis of some new 1,2,4-triazoles and their derivatives has been carried out, showcasing their potential as antimicrobial agents due to their structural diversity and functional group modifications (Bayrak et al., 2009). Similarly, another study focused on the synthesis and antimicrobial activity of novel 1,2,4-triazoles and thiadiazoles, highlighting the significant antimicrobial properties some of these compounds possess (Abbady, 2014).

Chemical Synthesis and Characterization

Research has also delved into the chemical synthesis and characterization of 1,2,4-triazole derivatives, exploring various synthetic routes and modifications to enhance their chemical properties and potential biological activities. For example, the synthesis of novel heterocyclic compounds derived from specific triazole derivatives has been investigated, with a focus on their potential inhibitory activities against enzymes like lipase and α-glucosidase, suggesting a methodological approach to discovering new therapeutic agents (Bekircan et al., 2015).

properties

IUPAC Name

2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6OS/c1-3-8-21-13(9-17-12-6-4-11(2)5-7-12)19-20-15(21)23-10-14(22)18-16/h3-7,17H,1,8-10,16H2,2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQMSHSBHHRUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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